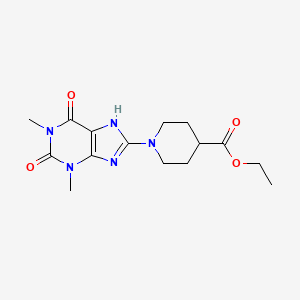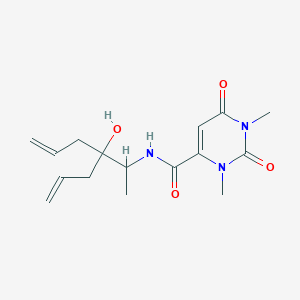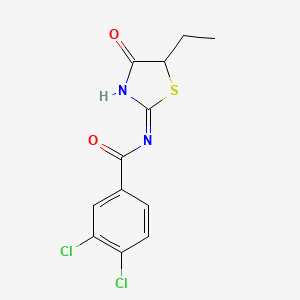![molecular formula C18H22F3NO2 B5984484 Cyclopentyl-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone](/img/structure/B5984484.png)
Cyclopentyl-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone is a complex organic compound characterized by the presence of a cyclopentyl group, a trifluoromethyl-substituted phenyl ring, and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the trifluoromethyl-substituted phenyl ring, followed by the introduction of the morpholine ring and the cyclopentyl group. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in high purity suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentyl-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Cyclopentyl-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of Cyclopentyl-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate the molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentyl(2-methyl-3-(trifluoromethyl)phenyl)methanone: This compound shares a similar trifluoromethyl-substituted phenyl ring but differs in the presence of a methyl group instead of the morpholine ring.
N-(4-cyano-3-trifluoromethylphenyl)methylacrylamide: Another compound with a trifluoromethyl-substituted phenyl ring, but with different functional groups and structural features.
Uniqueness
Cyclopentyl-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone is unique due to the combination of its cyclopentyl group, trifluoromethyl-substituted phenyl ring, and morpholine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
IUPAC Name |
cyclopentyl-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO2/c19-18(20,21)15-7-3-4-13(10-15)11-16-12-22(8-9-24-16)17(23)14-5-1-2-6-14/h3-4,7,10,14,16H,1-2,5-6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLGHJOITIUMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCOC(C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-fluorophenyl)-7-(2-methoxybenzyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5984407.png)
![ethyl 1-[2-(2-hydroxyethoxy)benzyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B5984415.png)
![[3-benzyl-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]methanol](/img/structure/B5984423.png)
![(2E)-4-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-pentenamide](/img/structure/B5984431.png)
![ethyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5984438.png)
![2-methoxy-4-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propyl]phenol](/img/structure/B5984452.png)
![2-[(1-methylpiperidin-4-yl)methyl]-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5984457.png)

![1-(2-fluorobenzyl)-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5984477.png)
![5-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5984489.png)

![methyl 6-[(4-phenylpiperazin-1-yl)sulfonyl]-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5984518.png)

![3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B5984523.png)
